
(Cyclopropylmethyl)(phenyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopropylmethyl)(phenyl)mercury is an organomercury compound that features a cyclopropylmethyl group and a phenyl group bonded to a mercury atom. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(phenyl)mercury typically involves the reaction of cyclopropylmethyl halides with phenylmercury compounds. One common method is the reaction of cyclopropylmethyl bromide with phenylmercuric acetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclopropylmethyl)(phenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The phenyl or cyclopropylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) acetate, while substitution reactions can produce various organomercury derivatives .
Applications De Recherche Scientifique
(Cyclopropylmethyl)(phenyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Cyclopropylmethyl)(phenyl)mercury involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to inhibition of their activity. This interaction is mediated through the formation of mercury-sulfur bonds, which disrupts the normal function of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylmercury acetate
- Methylmercury
- Ethylmercury
- Diphenylmercury
Uniqueness
(Cyclopropylmethyl)(phenyl)mercury is unique due to the presence of both a cyclopropylmethyl group and a phenyl group, which confer distinct chemical properties.
Propriétés
Numéro CAS |
60340-97-8 |
|---|---|
Formule moléculaire |
C10H12Hg |
Poids moléculaire |
332.79 g/mol |
Nom IUPAC |
cyclopropylmethyl(phenyl)mercury |
InChI |
InChI=1S/C6H5.C4H7.Hg/c1-2-4-6-5-3-1;1-4-2-3-4;/h1-5H;4H,1-3H2; |
Clé InChI |
ZNTKAJBZGVLIDQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C[Hg]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


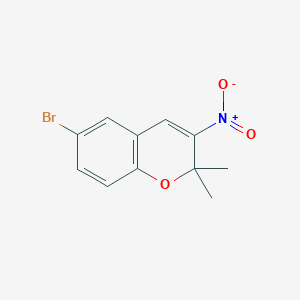
![4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14609131.png)
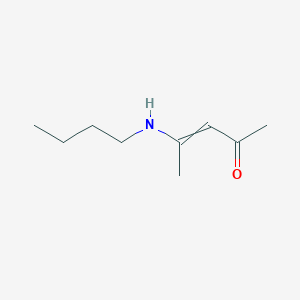

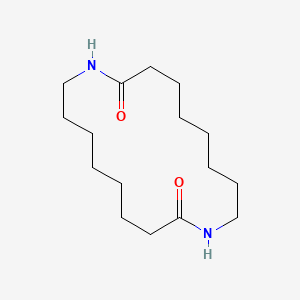
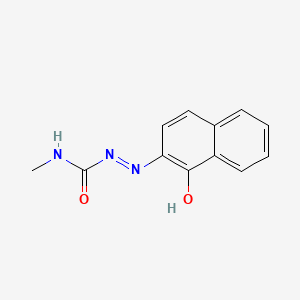
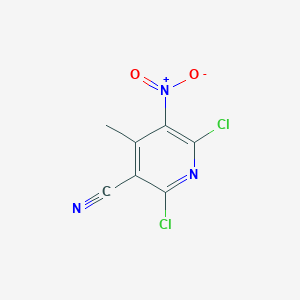

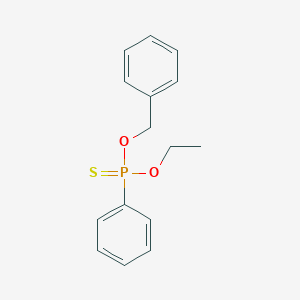
![N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14609166.png)

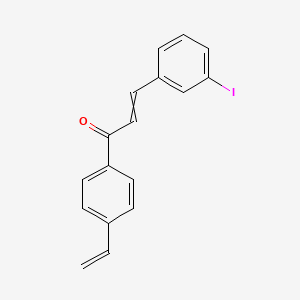
![1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14609199.png)
![3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B14609222.png)
